Methyldiphenylvinylsilane
CAS No.: 13107-13-6
Cat. No.: VC21323936
Molecular Formula: C15H16Si
Molecular Weight: 224.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13107-13-6 |
|---|---|
| Molecular Formula | C15H16Si |
| Molecular Weight | 224.37 g/mol |
| IUPAC Name | ethenyl-methyl-diphenylsilane |
| Standard InChI | InChI=1S/C15H16Si/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h3-13H,1H2,2H3 |
| Standard InChI Key | ODEXJPXBFISZCB-UHFFFAOYSA-N |
| SMILES | C[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
| Canonical SMILES | C[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Introduction
Physical and Chemical Properties
Structural Characteristics
Methyldiphenylvinylsilane features a tetrahedral geometry around the silicon atom, which bonds with carbon atoms from the vinyl, methyl, and two phenyl groups. The vinyl functionality provides unsaturation that enables the molecule to participate in addition reactions and polymerization processes. The phenyl groups, being aromatic and relatively bulky, contribute to the compound's thermal stability and influence its physical properties.
Estimated Physical Properties
Based on related vinylsilane compounds, we can estimate the following physical properties for methyldiphenylvinylsilane:
Chemical Reactivity
Methyldiphenylvinylsilane exhibits chemical reactivity patterns typical of vinylsilanes, with the vinyl group serving as the primary reactive site. Key aspects of its chemical behavior likely include:
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Addition reactions across the vinyl double bond
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Radical-initiated polymerization
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Hydrolysis resistance due to the presence of carbon-silicon bonds
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Potential for coordination with transition metals through the vinyl group
The compound would likely demonstrate a hydrolytic sensitivity similar to vinylphenyldimethylsilane, which is categorized as having "no significant reaction with aqueous systems" .
Synthesis Methods
Grignard Reaction Pathway
The most probable synthesis route for methyldiphenylvinylsilane would involve a Grignard reaction between methyldiphenylchlorosilane and vinylmagnesium bromide. This approach parallels similar organosilicon syntheses described in the literature:
This reaction would be conducted in anhydrous conditions, typically using tetrahydrofuran (THF) as a solvent, similar to the synthesis of methylvinylthiosilanes reported in the literature .
Catalytic Hydrosilylation
An alternative synthesis approach might involve the catalytic hydrosilylation of alkynes, similar to the Pd-catalyzed asymmetric hydrosilylation methods described for other vinylsilanes:
This method would potentially allow for stereoselective synthesis of the vinyl moiety, as indicated by research on palladium-catalyzed asymmetric diarylalkyne hydrosilylation to access structurally diverse Si-stereogenic vinylsilanes .
Purification Methods
Based on procedures for similar compounds, purification of methyldiphenylvinylsilane would likely involve:
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Initial distillation under reduced pressure
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Fractional distillation through a column packed with stainless-steel helices
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Verification of purity using gas chromatography
This purification approach is supported by documented methods for other vinylsilanes, including trimethylvinylthiosilane, which was purified through repeated rectification .
Applications in Chemical Research and Industry
Polymerization Chemistry
Methyldiphenylvinylsilane would be valuable in polymerization chemistry due to its vinyl functionality. Research on methylvinylthiosilanes demonstrates that vinylsilanes "were found polymerizable by a radical initiator" . The compound could serve as:
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A monomer for silicon-containing polymers
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A cross-linking agent in polymer networks
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A functional modifier for various polymeric materials
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A precursor for thermally stable organosilicon polymers
The phenyl groups attached to the silicon atom would likely enhance the thermal stability of resulting polymers compared to those derived from vinylsilanes with alkyl substituents.
Synthetic Chemistry Applications
In organic synthesis, methyldiphenylvinylsilane could function as:
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A building block for more complex organosilicon compounds
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A coupling partner in cross-coupling reactions
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A precursor for silicon-containing heterocycles
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A reagent for introducing silicon-containing functional groups
Materials Science Applications
The compound's unique structure makes it potentially valuable in materials science applications:
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Precursor for silicon-containing materials with enhanced thermal properties
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Component in specialty coatings and films
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Intermediate in the synthesis of silicone-based materials
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Potential modifier for inorganic surfaces through siloxane bond formation
Comparison with Related Vinylsilanes
Structural Comparison
*Estimated value based on molecular composition
This structural comparison illustrates how methyldiphenylvinylsilane differs from related compounds primarily in the number and type of substituents attached to the silicon atom, which would influence its physical properties and chemical reactivity.
Reactivity Comparison
The reactivity patterns of methyldiphenylvinylsilane would differ from those of related compounds due to its specific substituent pattern:
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Compared to vinylphenyldimethylsilane, the additional phenyl group would likely decrease the reactivity of the vinyl group due to steric hindrance
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The absence of a methoxy group (present in methoxy(methyl)phenyl(vinyl)silane) would result in lower susceptibility to hydrolysis
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The phenyl groups would provide enhanced thermal stability compared to methylvinylthiosilanes
Physical Property Trends
| Property | Trend with Increasing Phenyl Substitution |
|---|---|
| Boiling Point | Increases |
| Density | Increases |
| Thermal Stability | Increases |
| Solubility in Polar Solvents | Decreases |
| Viscosity | Increases |
These trends help predict how methyldiphenylvinylsilane's properties would compare to those of related vinylsilanes with fewer phenyl substituents.
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